molecular formula C22H23N3O3 B6584256 methyl 2-(azepan-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251582-46-3

methyl 2-(azepan-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B6584256
CAS No.: 1251582-46-3
M. Wt: 377.4 g/mol
InChI Key: PLRRSEKQXFVZRI-UHFFFAOYSA-N
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Description

Methyl 2-(azepan-1-yl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic structure. The compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with an azepan-1-yl (7-membered cyclic amine) group, at position 3 with a phenyl ring, and at position 7 with a methyl ester moiety.

Properties

IUPAC Name

methyl 2-(azepan-1-yl)-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-21(27)16-11-12-18-19(15-16)23-22(24-13-7-2-3-8-14-24)25(20(18)26)17-9-5-4-6-10-17/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRRSEKQXFVZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one () shares the quinazolin-4-one core but differs significantly in substitution patterns. Key distinctions include:

  • Position 2 : The azepan-1-yl group in the target compound is replaced with a bulky bis(4-methoxyphenyl)-substituted tetrahydroquinazoline moiety in the analogue.
  • Position 3 : The phenyl group in the target compound is absent in the analogue, which instead incorporates a 2,2-dimethylpropyl linker.

These structural variations result in divergent physical properties.

Functional Group Analysis

Infrared (IR) spectroscopy of the analogue reveals a prominent absorption band at 3177 cm⁻¹, indicative of N–H stretching in the tetrahydroquinazoline ring. In contrast, the target compound’s azepan-1-yl group would likely exhibit C–N stretching vibrations near 1250–1150 cm⁻¹, though experimental data are lacking .

Comparative Data Table

Property/Feature Target Compound Analogue ()
Core Structure 3,4-Dihydroquinazolin-4-one 1,2,3,4-Tetrahydroquinazolin-4-one
Position 2 Substituent Azepan-1-yl Bis(4-methoxyphenyl)-tetrahydroquinazoline
Position 3 Substituent Phenyl 2,2-Dimethylpropyl linker
Melting Point Not reported 228–230°C
Key IR Absorption Not available 3177 cm⁻¹ (N–H stretch)
Synthetic Yield Not reported 81%

Research Implications and Limitations

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